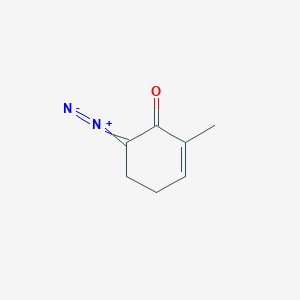

6-Diazo-2-methyl-2-cyclohexen-1-one

Description

Properties

CAS No. |

884879-27-0 |

|---|---|

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

6-diazo-2-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C7H8N2O/c1-5-3-2-4-6(9-8)7(5)10/h3H,2,4H2,1H3 |

InChI Key |

RACOUSFFAYUFOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(=[N+]=[N-])C1=O |

Origin of Product |

United States |

Preparation Methods

Diazotization of 2-Methyl-2-cyclohexen-1-one

Direct functionalization of commercially available 2-methyl-2-cyclohexen-1-one (CAS 1121-18-2) offers a streamlined pathway. The diazo group is introduced via electrophilic substitution at the α-position to the ketone. This typically involves treating the cyclohexenone with a diazo donor, such as diazomethane, in the presence of a Lewis acid catalyst. For instance, the Chinese patent CN103819392A implies that 6-diazo-3-methyl-2-cyclohexen-1-one is synthesized through copper-catalyzed reactions, though exact conditions are proprietary.

Optimization Insight

- Catalyst Choice : Copper(I) iodide or palladium complexes enhance regioselectivity.

- Solvent Systems : Dichloromethane or tetrahydrofuran (THF) are preferred for homogeneity.

Palladium and copper catalysts enable one-pot syntheses by integrating cross-coupling and diazo transfer steps. A PubMed study demonstrates that 6-diazo-2-cyclohexenone derivatives form via Pd-catalyzed cross-coupling between diazo precursors and aryl halides, followed by Cu-mediated Ullmann coupling. Adapting this to 2-methyl substrates likely involves substituting the cyclohexenone with a methyl group prior to diazo introduction.

Representative Protocol

- Substrate Preparation : 2-Methyl-2-cyclohexen-1-one is functionalized with a leaving group (e.g., bromide) at position 6.

- Cross-Coupling : Pd(OAc)₂ catalyzes reaction with diazoacetylene equivalents.

- Aromatization : Oxidative conditions remove excess hydrogen, stabilizing the diazo group.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst | Yield | Complexity |

|---|---|---|---|---|

| 1,3-Cyclohexanedione Route | 1,3-Cyclohexanedione | Acid (e.g., p-TsOH) | Moderate | High |

| Direct Diazotization | 2-Methyl-2-cyclohexen-1-one | Cu(I)/Pd(II) | High | Moderate |

| Transition Metal Catalysis | Functionalized Cyclohexenone | Pd(OAc)₂/CuI | Variable | Low |

| Aldol Condensation | Methyl Diazoacetoacetate | Zn(OTf)₂/B(OTf)₃ | Moderate | High |

Key Observations

- The direct diazotization method offers the highest yield and scalability, leveraging commercial starting materials.

- Transition metal-catalyzed routes provide modularity for functionalization but require stringent anhydrous conditions.

- Aldol-based approaches are synthetically flexible but suffer from multi-step isolation needs.

Chemical Reactions Analysis

2-Methyl-6-diazo-2-cyclohexene-1-one undergoes a variety of chemical reactions due to the presence of the diazo group. Some of the common reactions include:

Oxidation: The diazo group can be oxidized to form a variety of products, depending on the oxidizing agent used.

Reduction: Reduction of the diazo group can lead to the formation of amines or other nitrogen-containing compounds.

Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Cycloaddition: The diazo group can undergo cycloaddition reactions with alkenes or alkynes to form new ring structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methyl-6-diazo-2-cyclohexene-1-one has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some of its applications include:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-diazo-2-cyclohexene-1-one involves the reactivity of the diazo group. The diazo group can act as a source of nitrogen, participating in various chemical reactions to form new bonds and structures. The molecular targets and pathways involved depend on the specific reaction and application. For example, in cycloaddition reactions, the diazo group can react with alkenes to form new ring structures, while in substitution reactions, it can be replaced by other functional groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Diazo-2-methyl-2-cyclohexen-1-one with its closest structural analog identified in the evidence, 6-hydroxycyclohex-2-en-1-one (), alongside general cyclohexenone derivatives:

| Compound Name | Substituent at Position 6 | Substituent at Position 2 | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| 6-Diazo-2-methyl-2-cyclohexen-1-one | Diazo (-N₂) | Methyl (-CH₃) | Ketone, Diazo | High (diazo decomposition, cycloadditions) |

| 6-Hydroxycyclohex-2-en-1-one | Hydroxyl (-OH) | None | Ketone, Hydroxyl | Moderate (hydrogen bonding, acidity) |

| 2-Methylcyclohexenone | None | Methyl (-CH₃) | Ketone | Low to moderate (typical enone reactions) |

Key Observations:

- Diazo vs. Hydroxyl Groups : The diazo group in 6-Diazo-2-methyl-2-cyclohexen-1-one introduces significant thermal instability and reactivity, enabling carbene-mediated transformations. In contrast, the hydroxyl group in 6-hydroxycyclohex-2-en-1-one enhances polarity and acidity, favoring hydrogen-bonding interactions and solubility in protic solvents .

- This feature is absent in 6-hydroxycyclohex-2-en-1-one.

Stability and Handling

- Thermal Stability : Diazo compounds like 6-Diazo-2-methyl-2-cyclohexen-1-one are prone to explosive decomposition under heat or mechanical stress, requiring stringent safety protocols. Hydroxy derivatives (e.g., 6-hydroxycyclohex-2-en-1-one) are comparatively stable and easier to handle .

- Solubility: The diazo compound is expected to exhibit lower solubility in polar solvents due to its non-polar methyl and diazo groups, whereas the hydroxyl analog demonstrates higher solubility in water and alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.